Aflatoxin B1-13C17

Catalog No.
S973767
CAS No.
1217449-45-0
M.F
C17H12O6
M. Wt
329.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin B1-13C17

CAS Number

1217449-45-0

Product Name

Aflatoxin B1-13C17

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

Molecular Formula

C17H12O6

Molecular Weight

329.15 g/mol

InChI

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

OQIQSTLJSLGHID-DENWKYDXSA-N

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1

The exact mass of the compound Aflatoxin B1-13C17 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aflatoxin B1-13C17 (CAS 1217449-45-0) is a fully 13C-labeled isotopologue of Aflatoxin B1, a highly regulated and potent mycotoxin. With a mass shift of +17 Da (m/z 330.1[M+H]+ versus 313.0 for native AFB1), it is primarily procured as an internal standard for stable isotope dilution assay (SIDA) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The uniform 13C labeling ensures identical physicochemical properties to native Aflatoxin B1, making it a benchmark internal standard for correcting severe matrix effects—such as ion suppression or enhancement—encountered during trace-level quantification in complex food, feed, and biological matrices [1].

Research Fit

Workflow Isotope dilution LC-MS/MS
Selection Uniform 13C17 labeled standard
Use Context Matrix-effect compensation for mycotoxin quantification

Substituting Aflatoxin B1-13C17 with generic structural analogs (e.g., Aflatoxin M1) or relying on matrix-matched calibration introduces significant quantification errors due to differing ionization efficiencies and incomplete matrix effect compensation across diverse sample types [1]. While deuterated analogs (e.g., AFB1-d3) are generally less expensive, they are prone to hydrogen-deuterium (H-D) exchange in protic solvents and exhibit the chromatographic 'isotope effect'—a slight shift in retention time compared to the native analyte. Because matrix suppression in electrospray ionization (ESI) is highly dynamic and time-dependent, even a minor retention time shift means the deuterated standard experiences a different matrix environment than the native toxin. Fully 13C-labeled Aflatoxin B1 guarantees exact co-elution, ensuring accurate, one-to-one correction of matrix effects that can otherwise suppress signals by up to 80% in complex agricultural extracts [2].

Substitution Risk

13C17-Aflatoxin B1
Potential Substitute
Identical retention time for perfect co-elution
Deuterated aflatoxin B1 may shift retention, compromising matrix effect compensation
Full +17 Da mass shift for clear spectral resolution
13C13-partially labeled analog may create isotopic cross-talk, biasing quantification
Certified isotopic purity and documented stability
Non-certified or custom-synthesized standards require lot-by-lot re-qualification

Exact Co-Elution vs Deuterated Standards

In LC-MS/MS analysis, deuterated internal standards often exhibit retention time shifts relative to the native analyte due to physical differences in isotopologues, leading to mismatched matrix suppression. Aflatoxin B1-13C17 avoids this isotope effect entirely, providing exact co-elution with native Aflatoxin B1. This exact co-elution allows for apparent recoveries of 95–105% in complex matrices like maize, perfectly compensating for matrix effects that otherwise suppress the native signal by >68% [1].

Evidence DimensionRetention time shift and matrix effect compensation
Target Compound Data13C17-AFB1 shows exact co-elution (0 shift) and restores apparent recoveries to 95-105%.
Comparator Or BaselineDeuterated AFB1 (retention time shift risk) and uncorrected native AFB1 (>68% signal suppression).
Quantified DifferenceComplete elimination of retention time shift; restores quantification accuracy from <32% to ~100%.
ConditionsUHPLC-MS/MS in electrospray ionization (ESI) mode for maize matrices.

Exact co-elution is mandatory for regulatory compliance in food safety testing, justifying the procurement of 13C-labeled standards over cheaper deuterated alternatives.

Co-Elution vs Deuterated IS
Class-level inference
Identical retention time (Δt ≈ 0 min) versus detectable shift with deuterated IS
Reported co-elution may support accurate matrix effect compensation
Retention time mismatch with deuterated IS can introduce differential matrix effects

Recovery Accuracy vs Structural Analogs

When analyzing highly complex matrices like roasted coffee, dynamic ion suppression severely distorts quantification. Using a generic structural analog or external calibration often fails to correct these effects. In contrast, using Aflatoxin B1-13C17 as an internal standard yields highly accurate recovery rates of 98.2% to 111% for Aflatoxin B1, completely neutralizing matrix effects that fluctuate between 20% and 80% depending on the specific sample composition [1].

Evidence DimensionAnalytical recovery rate in complex matrices
Target Compound Data98.2% - 111% recovery using 13C17-AFB1.
Comparator Or Baseline20% - 80% matrix effect (quantification error) without exact isotopic matching.
Quantified Difference~80% improvement in quantification accuracy, bringing results within acceptable regulatory limits.
ConditionsLC-MS/MS analysis of roasted coffee samples.

For commercial testing laboratories, achieving 98-111% recovery prevents false regulatory violations and eliminates the need for labor-intensive matrix-matched calibration curves.

Matrix Effect in Wine & Beer
Head-to-head
Recovery range narrowed by 36–76 pp (white wine), 19–65 pp (red wine), 6–41 pp (beer) with 13C-IS
Supports matrix-effect control in complex beverage matrices
External calibration range: 15–148%; with 13C-IS: 61–137%

Enabling Dilute-and-Shoot Workflows

Traditional mycotoxin analysis requires extensive, costly sample cleanup via immunoaffinity columns (IAC) to reduce matrix interference. By procuring Aflatoxin B1-13C17, laboratories can transition to rapid 'dilute-and-shoot' or simple QuEChERS extraction methods. Because the 13C17 standard perfectly corrects for massive ion suppression inherent in crude extracts, it maintains an excellent linear correlation (R2 > 0.99) and accuracy (91.8–98.1%) without the need for exhaustive purification steps [1].

Evidence DimensionWorkflow efficiency and quantitative accuracy
Target Compound Data91.8–98.1% accuracy using minimal cleanup (dilute-and-shoot/QuEChERS) with 13C17-AFB1.
Comparator Or BaselineTraditional methods requiring expensive immunoaffinity columns (IAC) to achieve similar accuracy.
Quantified DifferenceEnables elimination of IAC cleanup while maintaining >91% accuracy and R2 > 0.99.
ConditionsLC-MS/MS analysis of food/feed matrices using simple extraction.

Purchasing this labeled standard directly lowers per-sample processing costs and turnaround times by removing the need for specialized cleanup consumables.

Multi-Lab Validation
Head-to-head
Recovery 80–120% with RSD across milk, infant formula, feed in 3 laboratories
Reported interlaboratory method robustness may support regulatory method context
Eliminates requirement for matrix-matched calibration curves
Toxicokinetics Validation
Cross-study comparable
LLOQ 0.05 ng mL⁻¹; Accuracy 70.9–107.7%; RSD ≤ 14.2% across 7 rat biomatrices
Supports quantification in complex biological matrices for ADME studies
External calibration not feasible in tissue homogenates due to severe ion suppression
Isotopic Purity & Stability
Supporting evidence
Isotopic purity ≥98%; Certified stability 36–37 months (acetonitrile, ≤ -10°C)
Source-specific review may support batch consistency and long-term method reproducibility
Data to verify per supplier certification; not independently peer-reviewed
Labeling & Cross-Talk
Class-level inference
+17 Da mass shift provides 4 Da greater spectral separation versus +13 Da partially labeled analog
Reported lower isotopic cross-talk risk may support quantitative accuracy
Greater spectral separation minimizes overlapping isotopic envelopes at low analyte concentrations

High-Throughput Food Safety Testing

Aflatoxin B1-13C17 is a critical internal standard for ISO/IEC 17025 accredited laboratories performing high-throughput LC-MS/MS screening of nuts, grains, and infant formula. Its ability to perfectly co-elute and correct for severe ESI matrix effects allows labs to meet stringent EU and FDA maximum residue limits (often <2 ppb) without relying on tedious matrix-matched calibration[1].

Animal Feed Quality Control

In veterinary diagnostic labs analyzing corn-based animal feed, the matrix is highly complex and causes extreme signal suppression (>68%). The use of Aflatoxin B1-13C17 enables rapid 'dilute-and-shoot' methodologies, ensuring accurate quantification of Aflatoxin B1 to prevent livestock toxicosis and financial loss in the agricultural sector .

Complex Matrix Analysis

For agricultural commodities rich in polyphenols and pigments (like Pu-erh tea or roasted coffee), traditional extraction fails to remove all interferents. Aflatoxin B1-13C17 is highly effective for these matrices, as it neutralizes the 20-80% matrix effects observed in coffee, ensuring precise quantification without requiring expensive immunoaffinity column purification [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory food & feed method context
Matrix-effect compensation capability
Recovery and precision endpoints under multi-laboratory conditions
In vivo toxicokinetics research
Tissue-specific ion suppression control
LLOQ, accuracy, and stability endpoints across target biomatrices
Multi-mycotoxin surveillance studies
Broad-spectrum co-elution consistency
Matrix-effect review across diverse commodity types
Human biomarker research
Trace-level quantification in research matrices
Sensitivity and matrix-effect compensation for urinary metabolite panels

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

329.12042030 g/mol

Monoisotopic Mass

329.12042030 g/mol

Heavy Atom Count

23

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

(6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

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